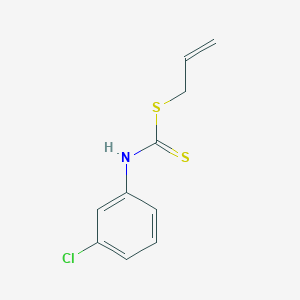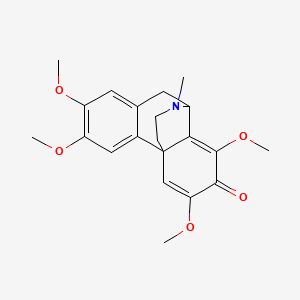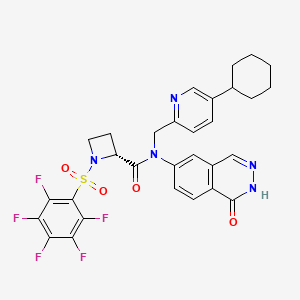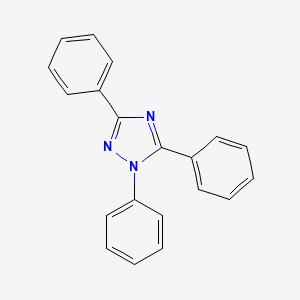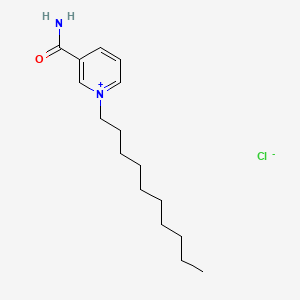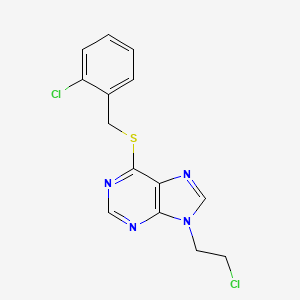
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a 6-(o-chlorobenzylthio) group and a 9-(2-chloroethyl) group attached to the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Thioether Formation: The 6-chloropurine undergoes a nucleophilic substitution reaction with o-chlorobenzylthiol to form the 6-(o-chlorobenzylthio)purine.
Alkylation: The 6-(o-chlorobenzylthio)purine is then alkylated with 2-chloroethyl chloride under basic conditions to introduce the 9-(2-chloroethyl) group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Safety and Environmental Concerns: Managing hazardous reagents and by-products in compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced forms of the original compound with modified functional groups.
科学的研究の応用
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Alkylation: The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function.
Inhibition: The compound may inhibit specific enzymes or signaling pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
6-Benzylthio-9H-purine: Lacks the 2-chloroethyl group.
9-(2-Chloroethyl)-9H-purine: Lacks the 6-(o-chlorobenzylthio) group.
6-(o-Chlorobenzylthio)-9H-purine: Lacks the 9-(2-chloroethyl) group.
Uniqueness
Dual Functional Groups: The presence of both the 6-(o-chlorobenzylthio) and 9-(2-chloroethyl) groups makes this compound unique, providing distinct chemical reactivity and biological activity.
特性
CAS番号 |
299-12-7 |
|---|---|
分子式 |
C14H12Cl2N4S |
分子量 |
339.2 g/mol |
IUPAC名 |
9-(2-chloroethyl)-6-[(2-chlorophenyl)methylsulfanyl]purine |
InChI |
InChI=1S/C14H12Cl2N4S/c15-5-6-20-9-19-12-13(20)17-8-18-14(12)21-7-10-3-1-2-4-11(10)16/h1-4,8-9H,5-7H2 |
InChIキー |
JIVHOWFJTJBYTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)


![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
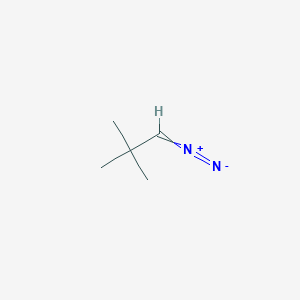
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14751117.png)
